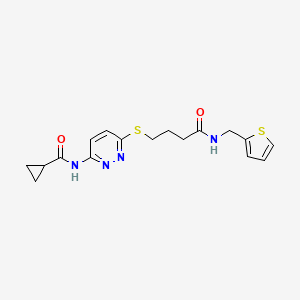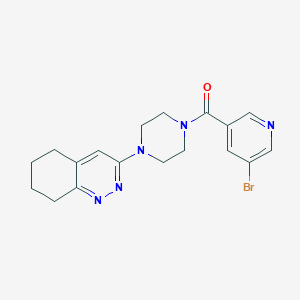
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid, also known as CPMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. CPMP has been used in a variety of applications, ranging from organic synthesis to biological research.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid has been widely used in scientific research due to its unique properties. It has been used in a variety of applications, including organic synthesis, drug discovery, and biological research. 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid has been used as a catalyst in organic synthesis, and it has also been used to study the structure and function of proteins and enzymes. In addition, 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid has been used in drug discovery, as it has been found to have a variety of pharmacological effects.
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 2-(4-chloro-1h-pyrazol-1-yl)-2-methylpropanoic acid, have diverse pharmacological effects .
Biochemical Pathways
Pyrazole-bearing compounds are known for their antileishmanial and antimalarial activities, suggesting they may interact with biochemical pathways related to these diseases .
Result of Action
The antileishmanial and antimalarial activities of pyrazole-bearing compounds suggest that they may have significant effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable in the presence of other molecules. In addition, 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid is relatively non-toxic, which makes it safe to use in laboratory experiments. However, 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid is also relatively expensive, which can limit its use in some experiments.
Future Directions
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid has a wide range of potential applications, and there are many potential future directions for research. For example, 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid could be used to develop new drugs or treatments for various diseases, such as cancer or neurological disorders. In addition, 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid could be used to study the structure and function of proteins and enzymes, which could lead to the development of new therapeutic agents. Finally, 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid could be used to study the effects of environmental toxins on the body, which could lead to the development of new methods for preventing or treating environmental illnesses.
Synthesis Methods
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid can be synthesized from a variety of starting materials, including 4-chloro-1H-pyrazole, 2-methylpropanoic acid, and a base catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the reaction is typically carried out at temperatures ranging from 80-100 °C. The reaction typically yields a product with a purity of greater than 95%.
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOYRQOITFKUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2622443.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2622445.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2622446.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2622447.png)
![(1R)-1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2622449.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2622450.png)
![1-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2622451.png)



![N-{3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propyl}methanesulfonamide](/img/structure/B2622458.png)

